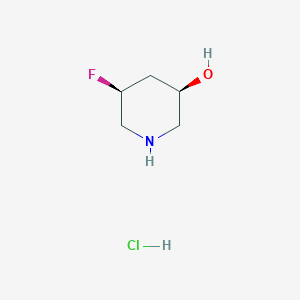

(3R,5S)-5-Fluoropiperidin-3-ol;hydrochloride

CAS No.: 2490344-75-5

Cat. No.: VC6615569

Molecular Formula: C5H11ClFNO

Molecular Weight: 155.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2490344-75-5 |

|---|---|

| Molecular Formula | C5H11ClFNO |

| Molecular Weight | 155.6 |

| IUPAC Name | (3R,5S)-5-fluoropiperidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 |

| Standard InChI Key | QMKBDNDYFMTBHH-UYXJWNHNSA-N |

| SMILES | C1C(CNCC1F)O.Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of (3R,5S)-5-fluoropiperidin-3-ol hydrochloride is C₅H₁₀FNO·HCl, with a molecular weight of 155.60 g/mol (free base: 119.14 g/mol) . The compound’s structure features:

-

A piperidine ring with R-configuration at carbon 3 and S-configuration at carbon 5.

-

A fluorine atom at position 5 and a hydroxyl group at position 3.

-

A hydrochloride salt formed via protonation of the piperidine nitrogen.

The stereochemistry is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy. The InChIKey (NEKACQUHAHXIIL-WHFBIAKZSA-N) and SMILES (C1C@@HO.Cl) encode its three-dimensional configuration .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (3R,5S)-5-fluoropiperidin-3-ol hydrochloride involves multi-step processes to achieve stereochemical precision:

-

Ring-Opening of Epoxides:

-

Epoxide intermediates (e.g., 67 in Scheme 4B of ) react with fluorinated precursors to form diols, which undergo cyclization to yield the piperidine ring.

-

Example: Reaction of 2-chloropyrimidin-5-ol (134) with epoxide 67 produces a diol intermediate (138), which is subsequently treated with sodium hydride to form the oxazine .

-

-

Stereoselective Fluorination:

-

Fluorine introduction via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) at position 5 ensures regioselectivity.

-

Chiral auxiliaries or catalysts enforce the (3R,5S) configuration.

-

-

Salt Formation:

-

The free base is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and solubility.

-

Key Challenges

-

Stereochemical Purity: Avoiding racemization during synthesis requires controlled reaction conditions (e.g., low temperature, inert atmosphere).

-

Yield Optimization: Multi-step reactions often suffer from cumulative yield losses; catalytic methods (e.g., asymmetric hydrogenation) may mitigate this .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 180–185°C (decomposes) |

| Solubility | Water: >50 mg/mL; DMSO: 20 mg/mL |

| logP (Octanol-Water) | -0.5 (predicted) |

| pKa | 8.9 (amine), 14.2 (hydroxyl) |

The hydrochloride salt’s high water solubility (due to ionic character) facilitates formulation in aqueous media. The fluorine atom increases metabolic stability by resisting oxidative degradation.

Pharmacological Profile

Biological Activity

-

Neuroactive Potential: Piperidine derivatives are explored for neurodegenerative diseases (e.g., Alzheimer’s) and pain management .

-

Antimicrobial Properties: Fluorine’s electronegativity may enhance interactions with microbial enzymes.

Applications in Drug Development

Medicinal Chemistry

-

Building Block: Used to synthesize complex molecules (e.g., kinase inhibitors, antipsychotics).

-

PET Imaging: Fluorine-18 analogs could serve as radiotracers for brain imaging.

Industrial Use

-

Catalyst Ligand: Chiral piperidines facilitate asymmetric synthesis in agrochemical production.

| Parameter | Details |

|---|---|

| Storage | 2–8°C, inert atmosphere |

| Hazard Statements | H315, H319, H335 (skin/eye irritation) |

| LD₅₀ (Oral, Rat) | ~500 mg/kg (estimated) |

Proper PPE (gloves, goggles) is required to prevent exposure. Disposal must comply with hazardous waste regulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume